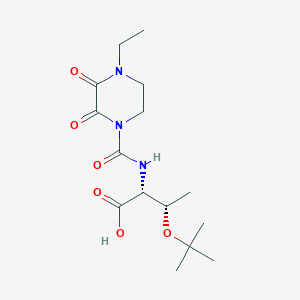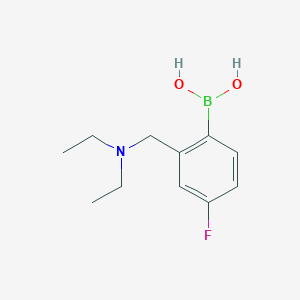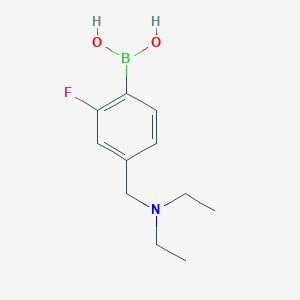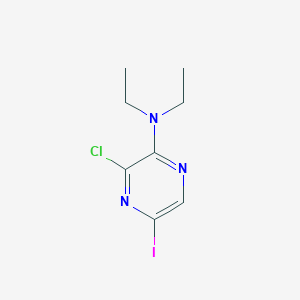
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid
描述
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a diethylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through standard aromatic substitution reactions.
Introduction of the Fluorine Atom: Fluorination of the phenyl ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a sulfonamide formation reaction, typically using diethylamine and a sulfonyl chloride derivative.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.
作用机制
The mechanism of action of (3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid involves its ability to interact with biological molecules through its boronic acid group. This group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain serine or threonine residues. The diethylsulfamoyl group may enhance the compound’s binding affinity and specificity, while the fluorine atom can influence the compound’s electronic properties and reactivity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and diethylsulfamoyl groups, making it less specific in its reactivity.
4-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the diethylsulfamoyl group, resulting in different reactivity and applications.
(3-(N,N-Dimethylsulfamoyl)-4-fluorophenyl)boronic Acid: Similar structure but with dimethyl instead of diethyl groups, which can affect its steric and electronic properties.
Uniqueness
(3-(N,N-diethylsulfamoyl)-4-fluorophenyl)boronic acid is unique due to the combination of its functional groups, which impart specific reactivity and potential applications. The presence of the diethylsulfamoyl group enhances its binding affinity and specificity, while the fluorine atom influences its electronic properties, making it a valuable compound in various fields of research.
属性
IUPAC Name |
[3-(diethylsulfamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7,14-15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBPAWWHKBQWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


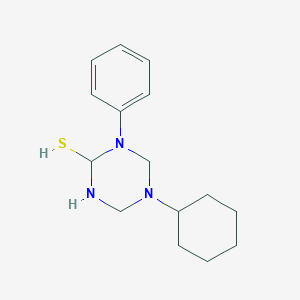
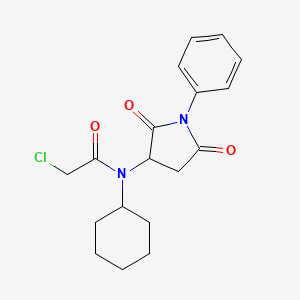
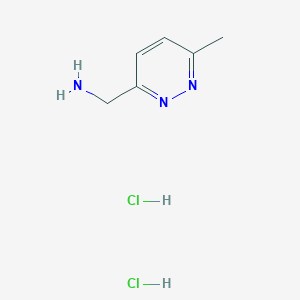
![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![6-Chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434176.png)
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)

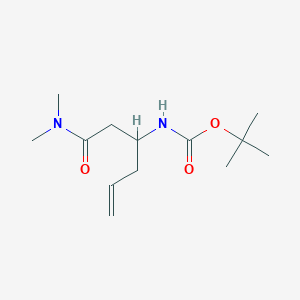
![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)
